N-Carbethoxysecoglaucine

Description

N-Carbethoxysecoglaucine is a semi-synthetic derivative of (+)-glaucine, an aporphine alkaloid originally isolated from Glaucium flavum (Papaveraceae) . (+)-Glaucine is known for its antitussive properties and cardiovascular effects, including hypotension and bradycardia in vivo . The structural modification of (+)-glaucine to produce this compound involves the addition of a carbethoxy group (-COOCH2CH3) to the secoglaucine backbone, a change hypothesized to alter receptor affinity or pharmacokinetic properties . While (+)-glaucine exhibits calcium channel antagonism and α-adrenoceptor blockade, this compound demonstrates markedly reduced activity in both in vitro and in vivo cardiovascular assays .

Properties

Molecular Formula |

C24H29NO6 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

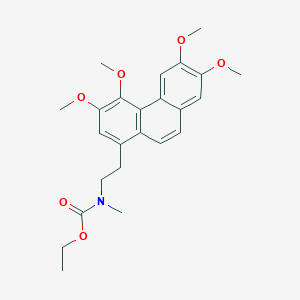

ethyl N-methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C24H29NO6/c1-7-31-24(26)25(2)11-10-16-13-21(29-5)23(30-6)22-17(16)9-8-15-12-19(27-3)20(28-4)14-18(15)22/h8-9,12-14H,7,10-11H2,1-6H3 |

InChI Key |

WSNNUBVHWLZFRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)OC)OC |

Synonyms |

N-carbethoxysecoglaucine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Carbethoxysecoglaucine is primarily compared to its parent compound, (+)-glaucine, and other smooth muscle relaxants like papaverine. Key pharmacological differences are summarized below:

Pharmacodynamic Profile

Mechanistic Differences

- (+)-Glaucine: Acts via dual mechanisms: competitive α-adrenoceptor blockade and non-competitive Ca²⁺ channel inhibition . Inhibits 45Ca²⁺ influx induced by noradrenaline (NA), 5-hydroxytryptamine (5-HT), and depolarizing agents (K⁺) .

- This compound: Lacks α-adrenoceptor and Ca²⁺ channel antagonism at concentrations up to 5 µM . No effect on basal or agonist-induced 45Ca²⁺ uptake in rat aortic rings .

Structural-Activity Relationship (SAR)

The carbethoxy group in this compound likely sterically hinders interactions with α-adrenoceptors and Ca²⁺ channels, explaining its reduced efficacy compared to (+)-glaucine. This modification may also decrease membrane permeability or alter metabolic stability .

Comparison with Papaverine

- Papaverine: A non-selective phosphodiesterase (PDE) inhibitor and smooth muscle relaxant. Unlike (+)-glaucine, it lacks Ca²⁺ channel antagonism .

- This compound: Shares neither the PDE inhibitory activity of papaverine nor the Ca²⁺ channel blockade of (+)-glaucine, rendering it pharmacologically distinct .

Research Findings and Implications

- Therapeutic Potential: (+)-Glaucine’s hypotensive activity makes it a template for designing semi-synthetic derivatives. However, this compound’s lack of efficacy suggests that specific structural features (e.g., free hydroxyl groups) are critical for activity .

- Mechanistic Insights : The absence of in vivo-in vitro correlation for (+)-glaucine implies additional pathways (e.g., ganglioplexic effects) contribute to its hypotensive action, which are absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.